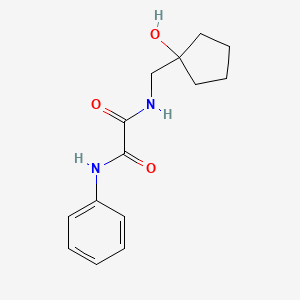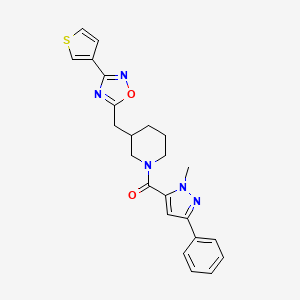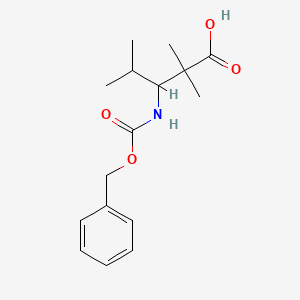
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide, also known as CX-5461, is a small molecule inhibitor that selectively targets ribosomal RNA (rRNA) transcription. This molecule has been shown to have potential therapeutic applications in the treatment of various cancers, including hematological malignancies and solid tumors.
Wirkmechanismus
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide selectively targets rRNA transcription by binding to a specific DNA sequence in the promoter region of rRNA genes. This binding inhibits the activity of RNA polymerase I, which is responsible for the transcription of rRNA. As a result, the production of ribosomes, which are essential for protein synthesis, is disrupted, leading to cancer cell death.
Biochemical and Physiological Effects:
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has been shown to have potent anti-cancer activity in preclinical studies. This molecule selectively targets cancer cells while sparing normal cells, leading to minimal side effects. In addition to its anti-cancer activity, N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has several advantages as a research tool. It is a selective inhibitor of rRNA transcription, which makes it a valuable tool for studying the role of ribosomes in cancer cell growth and survival. However, there are also limitations to its use in lab experiments. The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide is complex and time-consuming, which limits its availability. In addition, the molecule has poor solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide. One area of research is the development of more potent and selective inhibitors of rRNA transcription. Another area of research is the identification of biomarkers that can predict the response to N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide in cancer patients. Finally, the combination of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
Synthesemethoden
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide involves the reaction of 2-aminobenzonitrile and cyclopentanone in the presence of a base catalyst. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the oxime. The final step involves the reaction of the oxime with a chloroformate derivative to form the oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting rRNA transcription, which is essential for cancer cell growth and survival. This molecule has demonstrated efficacy in preclinical studies in various cancer types, including acute myeloid leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(15-10-14(19)8-4-5-9-14)13(18)16-11-6-2-1-3-7-11/h1-3,6-7,19H,4-5,8-10H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHLVEPGBGWLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)
![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)
![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)


![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)
![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)

![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)

![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2574150.png)